3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 3-methylbutyl substituent at position 3, a sulfanyl-linked 4-methylphenyl-2-oxoethyl group at position 2, and an isopropyl carboxamide at position 5. The structural features of this compound—such as the lipophilic 3-methylbutyl chain and the electron-withdrawing 4-methylphenyl-oxoethyl moiety—suggest tailored interactions with biological targets, though specific activity data for this molecule remain unreported in the provided evidence. Its synthesis likely involves coupling reactions similar to those described for analogous quinazoline derivatives, such as thiol-ether bond formation or diazonium salt coupling .
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-16(2)12-13-29-25(32)21-11-10-20(24(31)27-17(3)4)14-22(21)28-26(29)33-15-23(30)19-8-6-18(5)7-9-19/h6-11,14,16-17H,12-13,15H2,1-5H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIYUBRXVLBNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Quinazoline core : A bicyclic structure that is common in various bioactive compounds.
- Carboxamide group : Contributes to the compound's solubility and bioactivity.
- Sulfanyl moiety : May enhance interactions with biological targets.
Antiviral Activity
Preliminary studies indicate that this compound exhibits significant antiviral properties. Specifically, it has been shown to inhibit the replication of Hepatitis B Virus (HBV) in vitro. The mechanism involves interference with viral entry or replication processes, making it a candidate for further development as an antiviral agent against HBV .
Cytotoxicity and Anticancer Potential
Research has demonstrated that the compound possesses cytotoxic effects against various cancer cell lines. Notably, it has shown effectiveness against non-small cell lung carcinoma and ovarian cancer cells. The proposed mechanism of action includes the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation .
Enzyme Inhibition
The compound also acts as an inhibitor of specific enzymes involved in tumor progression. For instance, it has been identified as a potential inhibitor of ADAM17 (a disintegrin and metalloproteinase), which plays a role in the shedding of membrane proteins that promote tumor growth . This inhibition could lead to reduced inflammatory responses associated with tumorigenesis.
Study 1: Antiviral Efficacy
In a controlled study involving HBV-infected cell cultures, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viral load. The most effective concentration reduced viral replication by over 70%, highlighting its potential as an antiviral therapeutic agent .
Study 2: Anticancer Activity
A series of experiments were conducted on A549 (lung cancer) and OVCAR3 (ovarian cancer) cell lines. The compound was administered at concentrations ranging from 1 µM to 10 µM. Results indicated significant cytotoxicity at higher concentrations, with IC50 values calculated at approximately 5 µM for both cell lines. Flow cytometry analysis confirmed increased apoptosis rates and cell cycle arrest in treated cells .
Research Findings Summary
The following table summarizes key findings related to the biological activity of the compound:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have shown promising activity against various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
In vitro studies indicate that these compounds can induce apoptosis in cancer cells, with IC50 values in the low micromolar range, suggesting effective cytotoxicity against tumor cells .
Enzyme Inhibition
Quinazoline derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression and metabolic disorders. Specific enzymes targeted include:
- Acetylcholinesterase : Inhibition can lead to increased acetylcholine levels, potentially aiding in neurodegenerative conditions.
- α-glucosidase : Inhibitors may help manage blood sugar levels in diabetic patients.
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of synthesized quinazoline derivatives on HCT-116 and MCF-7 cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with mechanisms involving cell cycle arrest and apoptosis induction .
Study 2: Enzyme Inhibition
Another research focused on enzyme inhibition where derivatives were tested for their ability to inhibit acetylcholinesterase and α-glucosidase. The findings suggested that modifications to the quinazoline scaffold could enhance inhibitory potency, indicating a structure-activity relationship .
| Compound Structure | Target Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Quinazoline A | HCT-116 | 5.0 | Induces apoptosis |
| Quinazoline B | MCF-7 | 7.5 | Cell cycle arrest |
| Quinazoline C | Enzyme Inhibition | 10.0 | Competitive inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a quinazoline core with multiple derivatives reported in the literature. Key structural variations among analogues include:
Substituents on the Quinazoline Ring
- Compound : 3-(2-Methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Differences: Methoxyethyl (vs. 3-methylbutyl) at position 3 and 4-methoxyphenyl (vs. 4-methylphenyl) in the sulfanyl side chain.
- Compound (477329-16-1): 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Differences: 4-Chlorophenyl on the quinazoline and a sulfamoylphenyl acetamide (vs. isopropyl carboxamide).
- Impact: Enhanced hydrophilicity from the sulfamoyl group, possibly improving aqueous solubility .
Side Chain Modifications Compounds (13a–e): Derivatives with hydrazinylidene-cyanoacetamide groups and sulfonamide substituents.
- Example: 13a features a 4-methylphenyl hydrazine moiety.
Physicochemical Properties (Inferred)
A comparative analysis of key properties is outlined below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
